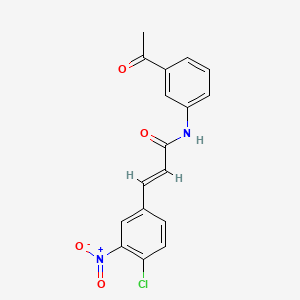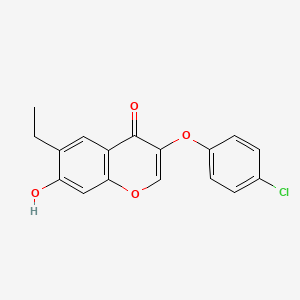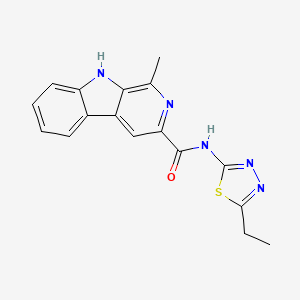
3-(2-chlorophenyl)-6-ethyl-7-hydroxy-4H-chromen-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2-chlorophenyl)-6-ethyl-7-hydroxy-4H-chromen-4-one, also known as Clotrimazole, is a synthetic antifungal medication used to treat various fungal infections. It was first introduced in the market in the 1970s and has since been widely used in clinical settings.
Mécanisme D'action
3-(2-chlorophenyl)-6-ethyl-7-hydroxy-4H-chromen-4-one works by inhibiting the synthesis of ergosterol, a key component of fungal cell membranes. Without ergosterol, the cell membrane becomes weakened, leading to cell death. 3-(2-chlorophenyl)-6-ethyl-7-hydroxy-4H-chromen-4-one also disrupts the fungal cell wall, further contributing to its antifungal activity.
Biochemical and Physiological Effects:
3-(2-chlorophenyl)-6-ethyl-7-hydroxy-4H-chromen-4-one has been shown to have a range of biochemical and physiological effects. It has been found to inhibit the activity of cytochrome P450 enzymes, which are involved in the metabolism of many drugs. 3-(2-chlorophenyl)-6-ethyl-7-hydroxy-4H-chromen-4-one has also been shown to modulate the activity of ion channels, including calcium and potassium channels. In addition to its antifungal properties, 3-(2-chlorophenyl)-6-ethyl-7-hydroxy-4H-chromen-4-one has been shown to have anti-tumor and anti-inflammatory effects.
Avantages Et Limitations Des Expériences En Laboratoire
3-(2-chlorophenyl)-6-ethyl-7-hydroxy-4H-chromen-4-one has several advantages for lab experiments. It is readily available and relatively inexpensive, making it accessible to researchers. 3-(2-chlorophenyl)-6-ethyl-7-hydroxy-4H-chromen-4-one is also stable and has a long shelf life, making it easy to store and transport. However, 3-(2-chlorophenyl)-6-ethyl-7-hydroxy-4H-chromen-4-one has some limitations for lab experiments. It is not effective against all fungal species, and its antifungal activity may vary depending on the strain and growth conditions. 3-(2-chlorophenyl)-6-ethyl-7-hydroxy-4H-chromen-4-one may also have off-target effects, which could complicate experimental results.
Orientations Futures
There are several future directions for research on 3-(2-chlorophenyl)-6-ethyl-7-hydroxy-4H-chromen-4-one. One area of interest is the development of new formulations and delivery methods to improve its efficacy and reduce side effects. Another area of interest is the investigation of 3-(2-chlorophenyl)-6-ethyl-7-hydroxy-4H-chromen-4-one's anti-tumor and anti-inflammatory effects, which could have potential therapeutic applications beyond antifungal treatment. Additionally, further research is needed to better understand the mechanism of action of 3-(2-chlorophenyl)-6-ethyl-7-hydroxy-4H-chromen-4-one and its interactions with other drugs.
Méthodes De Synthèse
3-(2-chlorophenyl)-6-ethyl-7-hydroxy-4H-chromen-4-one is synthesized through a multi-step process that involves the condensation of 2-chlorophenylacetic acid with ethyl acetoacetate to form 3-(2-chlorophenyl)-3-oxopropanoic acid ethyl ester. The resulting compound is then cyclized with potassium hydroxide to form 3-(2-chlorophenyl)-6-ethyl-4H-chromen-4-one. Finally, the compound is hydroxylated using hydrogen peroxide to form 3-(2-chlorophenyl)-6-ethyl-7-hydroxy-4H-chromen-4-one, also known as 3-(2-chlorophenyl)-6-ethyl-7-hydroxy-4H-chromen-4-one.
Applications De Recherche Scientifique
3-(2-chlorophenyl)-6-ethyl-7-hydroxy-4H-chromen-4-one has been extensively studied for its antifungal properties. It has been found to be effective against a wide range of fungal infections, including those caused by Candida species, Aspergillus species, and dermatophytes. In addition to its antifungal properties, 3-(2-chlorophenyl)-6-ethyl-7-hydroxy-4H-chromen-4-one has also been shown to have anti-tumor and anti-inflammatory effects.
Propriétés
IUPAC Name |
3-(2-chlorophenyl)-6-ethyl-7-hydroxychromen-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClO3/c1-2-10-7-12-16(8-15(10)19)21-9-13(17(12)20)11-5-3-4-6-14(11)18/h3-9,19H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPGNMZZYCGLJCI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C=C1O)OC=C(C2=O)C3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-chlorophenyl)-6-ethyl-7-hydroxy-4H-chromen-4-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(3,4-dimethylphenyl)amino]-1-(4-methoxyphenyl)-2-buten-1-one](/img/structure/B5911519.png)
![1-(4-chlorophenyl)-3-[(4-methylbenzyl)amino]-2-buten-1-one](/img/structure/B5911526.png)
![3-[(2,3-dimethylphenyl)amino]-1-phenyl-2-buten-1-one](/img/structure/B5911532.png)
![1-(4-methoxyphenyl)-3-[(4-methylphenyl)amino]-2-buten-1-one](/img/structure/B5911533.png)
![1-(4-methoxyphenyl)-3-[(3-methylphenyl)amino]-2-buten-1-one](/img/structure/B5911537.png)
![1-(4-chlorophenyl)-3-[(2,5-dimethoxyphenyl)amino]-2-buten-1-one](/img/structure/B5911546.png)

![1-(4-bromophenyl)-3-[(2-ethoxyphenyl)amino]-2-propen-1-one](/img/structure/B5911549.png)

![N-(3-methylphenyl)-2-{4-[(4H-1,2,4-triazol-4-ylimino)methyl]phenoxy}acetamide](/img/structure/B5911573.png)

![2-allyl-3-hydroxy-4-methyl-6H-benzo[c]chromen-6-one](/img/structure/B5911590.png)

![5-[(6-chloro-1,3-benzodioxol-5-yl)methylene]-3-ethyl-2-thioxo-4-imidazolidinone](/img/structure/B5911606.png)